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chlorophenyl)acetic acid
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For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Chlorophenylglycine is a non-proteinogenic amino acid that serves as a critical chiral
building block in the synthesis of various pharmaceutical and agrochemical compounds. Its
specific stereochemistry is often essential for the biological activity and efficacy of the final
product. A thorough understanding of its physicochemical properties is paramount for process
development, formulation, and quality control. This technical guide provides a comprehensive
overview of the key physicochemical characteristics of (S)-4-chlorophenylglycine, detailed
experimental protocols for their determination, and logical workflows for its synthesis and chiral
resolution.

Chemical Identity and Structure

(S)-4-Chlorophenylglycine, also known as (S)-2-amino-2-(4-chlorophenyl)acetic acid, is an
amino acid derivative featuring a chlorophenyl substituent at the alpha-carbon.

e I[UPAC Name: (2S)-2-amino-2-(4-chlorophenyl)acetic acid
e Synonyms: L-4-Chlorophenylglycine, H-L-Phg(4-CI)-OH

e Molecular Formula: CsHsCINO2z[1]
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e Molecular Weight: 185.61 g/mol [1][2]

e CAS Number: 67336-19-0 (for L-enantiomer)

e Chemical Structure:

i mgur.com

(Note: Image is a representation of the chemical structure)

Physicochemical Properties

The physicochemical properties of 4-chlorophenylglycine can vary depending on its
stereochemical form (i.e., the (S)-enantiomer, (R)-enantiomer, or the DL-racemic mixture). The
following tables summarize the available quantitative data.

ble 1: | Phusicochemical

Property Value Notes / Reference

White to off-white
Appearance ] ) [1]
solid/crystalline powder.

Boiling Point 328.8 °C at 760 mmHg For DL-racemate.[3][4]
Density 1.392 g/cm3 For DL-racemate.[3]
Flash Point 152.7 °C For DL-racemate.[1]
Refractive Index 1.603 For DL-racemate.[3]
pKa 1.81+0.10 Predicted value.[4][5]

Table 2: Stereoisomer-Specific Data
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Property (S)-Enantiomer (R)-Enantiomer DL-Racemate
) ) No specific data 141[3], 220-230[1][4]
Melting Point (°C) 145 - 150
found. [6]

_ Soluble in water and _
- Soluble in DMSO and _ ) Soluble in 0.1 M
Solubility alcohol; insoluble in
H20.[7] NaOH.[1][4]
non-polar solvents.

Note on Melting Point Discrepancy: The significant variation in the reported melting points for
the DL-racemate suggests potential differences in crystalline forms (polymorphism) or
measurement conditions. The value for the (R)-enantiomer is distinct from the racemate, which
Is expected as enantiomers can have different crystal lattice energies than their racemic
counterparts.

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible
physicochemical data. Below are protocols for determining key parameters.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts.

o Sample Preparation: A small amount of the dry, powdered (S)-4-chlorophenylglycine is
packed into a thin-walled capillary tube to a height of 2-3 mm.

o Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is
used.

e Procedure:
o The capillary tube is placed in the heating block.

o The sample is heated rapidly to a temperature approximately 15-20°C below the expected
melting point.

o The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
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o The temperature at which the first drop of liquid appears is recorded as the start of the
melting range.

o The temperature at which the last solid crystal melts is recorded as the end of the melting
range.

 Purity Indication: A sharp melting range (e.g., 0.5-1.5°C) is indicative of a high-purity
compound.

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant(s) of the molecule.

o Solution Preparation: A precise weight of (S)-4-chlorophenylglycine is dissolved in a known
volume of deionized water to create a solution of known concentration (e.g., 0.01 M). The
ionic strength of the solution is kept constant using a background electrolyte like 0.1 M KCI.

o Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer. A burette is
used to dispense the titrant.

e Procedure:
o The amino acid solution is placed in a beaker with a magnetic stir bar.
o The initial pH of the solution is recorded.

o A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise
increments from the burette.

o After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded
once the reading stabilizes.

o The titration continues until the pH has risen significantly (e.g., to pH 11-12).
e Data Analysis:

o Aftitration curve is generated by plotting the measured pH versus the volume of titrant
added.
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o The pKa value(s) correspond to the pH at the half-equivalence point(s) on the curve,
which are the flattest regions (inflection points). For an amino acid, two pKa values are
expected: one for the carboxylic acid group (pKai) and one for the amino group (pKaz).

Partition Coefficient (LogP) Determination (Shake-Flask
Method)

This is the "gold standard" method for experimentally determining the n-octanol/water partition
coefficient, a measure of lipophilicity.

» Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g.,
phosphate buffer at pH 7.4) are mixed and allowed to equilibrate for 24 hours to ensure
mutual saturation. The phases are then separated.

e Procedure:

o A known amount of (S)-4-chlorophenylglycine is dissolved in one of the pre-saturated
phases (usually the one in which it is more soluble).

o The solution is then mixed with a known volume of the other pre-saturated phase in a
flask.

o The flask is shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature
to allow for partitioning equilibrium to be reached.

o The mixture is then centrifuged to ensure complete separation of the n-octanol and
agueous layers.

e Analysis:
o A sample is carefully taken from each phase.

o The concentration of the compound in each phase is determined using a suitable
analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV
detection.
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o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
n-octanol phase to the concentration in the agueous phase. LogP is the base-10 logarithm of

this value.

Synthesis and Chiral Resolution Workflows
Synthesis of Racemic 4-Chlorophenylglycine

The Bucherer-Bergs reaction is a common method for synthesizing racemic a-amino acids
from an aldehyde or ketone. The process starts with 4-chlorobenzaldehyde and proceeds

through a hydantoin intermediate.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials

(4-Chlorobenzaldehyde) ( Ammonium Carbonate ) ( Potassium Cyanide )

Reaction Steps

Step 1: Condensation &
Cyanohydrin Formation

Reaction in
Aqueous/Alcoholic Solvent

Step 2: Intramolecular Cyclization
to form Hydantoin Intermediate

Using Strong Base (e.g., NaOH)

Step 3: Hydrolysis )

Acidification

Final Broduct

DL-4-Chlorophenylglycine
(Racemic Mixture)

Click to download full resolution via product page

Caption: Workflow for the Bucherer-Bergs synthesis of racemic 4-chlorophenylglycine.

Chiral Resolution of DL-4-Chlorophenylglycine

To obtain the desired (S)-enantiomer, the racemic mixture must be separated. Chiral High-
Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this
purpose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1299982?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/msds/dl-4-chlorophenylglycine.htm
https://www.sigmaaldrich.com/US/en/product/aldrich/69171
https://www.echemi.com/produce/pr1707101020-dl-4-chlorophenylglycine.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5118917.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB5118917.htm
https://www.nbinno.com/article/pharmaceutical-intermediates/sourcing-dl-4-chlorophenylglycine-guide-pharma-buyers-2024-im
https://www.medchemexpress.com/h-phg-4-cl-oh.html
https://www.benchchem.com/product/b1299982#physicochemical-characteristics-of-s-4-chlorophenylglycine
https://www.benchchem.com/product/b1299982#physicochemical-characteristics-of-s-4-chlorophenylglycine
https://www.benchchem.com/product/b1299982#physicochemical-characteristics-of-s-4-chlorophenylglycine
https://www.benchchem.com/product/b1299982#physicochemical-characteristics-of-s-4-chlorophenylglycine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1299982?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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